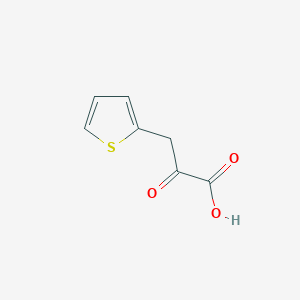
4-(2-Azidoethyl)morpholin
Übersicht
Beschreibung
“4-(2-Azidoethyl)morpholine” is a nitrogen-containing heterocyclic compound that belongs to the class of azido compounds. It’s a member of morpholines .
Synthesis Analysis
The synthesis of morpholines has been a subject of much study due to their biological and pharmacological importance . The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF .
Molecular Structure Analysis
The molecular formula of “4-(2-Azidoethyl)morpholine” is C6H12N4O . The InChI is InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 and the Canonical SMILES is C1COCCN1CCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Azidoethyl)morpholine” is 156.19 g/mol . Other physical and chemical properties are not well-documented.
Wissenschaftliche Forschungsanwendungen
- Bildgebung von Schwefelwasserstoff: Forscher haben 4-(2-Azidoethyl)morpholin verwendet, um lysosom-gezielte fluoreszierende Sonden zur Bildgebung von Schwefelwasserstoff in lebenden Zellen zu synthetisieren . Schwefelwasserstoff (H₂S) spielt eine wichtige Rolle in zellulären Prozessen, und sein Nachweis ist entscheidend für das Verständnis seiner biologischen Funktionen.
- DNA-Targeting-Sonden: Die Verbindung wurde auch bei der Synthese von 1,8-Naphthalimid-konjugierten Troger’schen Basen eingesetzt, die als DNA-Targeting-Fluoreszenzsonden dienen . Diese Sonden können helfen, DNA-Strukturen und -Interaktionen zu visualisieren.
- Ligand für Metallkomplexe: this compound wirkt als Ligand und kann Koordinationskomplexe mit Metallionen bilden. Beispielsweise reagiert es mit Nickel(II)-Nitrit unter Bildung von trans-Bis[4-(2-Aminoethyl)morpholin]dinitronickel(II) . Solche Komplexe finden Anwendungen in der Katalyse, Materialwissenschaft und bioanorganischen Chemie.
Fluoreszierende Sonden und Bildgebungsmittel
Koordinationschemie
Zusammenfassend lässt sich sagen, dass this compound vielfältige Anwendungen in Bereichen wie Fluoreszenzbildgebung, Koordinationschemie, Materialwissenschaft und organischer Synthese aufweist. Seine einzigartigen Eigenschaften machen es zu einer faszinierenden Verbindung für weitere Untersuchungen und Entwicklungen. Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Biochemical Pathways
For instance, a series of ruthenium-based antibacterial agents modified with the morpholine moiety were designed and characterized, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .
Result of Action
For example, ruthenium-based antibacterial agents modified with the morpholine moiety showed potent antibacterial activity, with the ability to destroy the bacterial membrane and induce ROS production in bacteria .
Eigenschaften
IUPAC Name |
4-(2-azidoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEOLKFODUELIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371771 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
660395-39-1 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)




![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)




